molecular formula C12H11ClN2 B12821040 (4-Chlorophenyl)(pyridin-2-yl)methanamine CAS No. 95898-99-0

(4-Chlorophenyl)(pyridin-2-yl)methanamine

Cat. No.: B12821040
CAS No.: 95898-99-0
M. Wt: 218.68 g/mol
InChI Key: VUJAPENWAJMJON-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-2-yl)methanamine is an organic compound that features a 4-chlorophenyl group and a pyridin-2-yl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : One common method for synthesizing (4-Chlorophenyl)(pyridin-2-yl)methanamine involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine. The reaction typically occurs in the presence of a reducing agent such as sodium borohydride in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product.

  • Reductive Amination: : Another method involves the reductive amination of 4-chlorobenzaldehyde with 2-pyridylamine. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (4-Chlorophenyl)(pyridin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often result in the formation of corresponding ketones or carboxylic acids.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of secondary amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the chlorophenyl group. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), which can replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(pyridin-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes or pathways in pathogenic organisms and cancer cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives are being tested for efficacy in treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(pyridin-2-yl)methanamine varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of particular pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(pyridin-2-yl)methanamine: Similar structure but with a fluorine atom instead of chlorine.

    (4-Bromophenyl)(pyridin-2-yl)methanamine: Contains a bromine atom in place of chlorine.

    (4-Methylphenyl)(pyridin-2-yl)methanamine: Features a methyl group instead of a halogen.

Uniqueness

(4-Chlorophenyl)(pyridin-2-yl)methanamine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s ability to participate in various chemical reactions and potentially increase its potency in biological applications.

Properties

CAS No.

95898-99-0

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

(4-chlorophenyl)-pyridin-2-ylmethanamine

InChI

InChI=1S/C12H11ClN2/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H,14H2

InChI Key

VUJAPENWAJMJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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